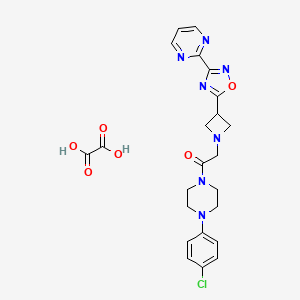
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H24ClN7O6 and its molecular weight is 529.94. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives Metabolism and Pharmacological Actions
Arylpiperazine derivatives, including those related to pyrimidinylpiperazine, chlorophenylpiperazine, and others, are clinically applied in treating depression, psychosis, or anxiety due to their serotonin receptor-related effects. These compounds undergo extensive metabolism, leading to various metabolites with potential pharmacological actions or unexplored effects. The metabolism process, involving CYP3A4-dependent N-dealkylation and CYP2D6-dependent oxidation, suggests the significant role of arylpiperazine derivatives in pharmacology and their extensive distribution in tissues, including the brain, which is the target site of most derivatives (Caccia, 2007).
Oxadiazole Derivatives and Their Biological Activities
Oxadiazole derivatives, particularly those involving the 1,3,4-oxadiazole nucleus, are noted for a wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and others. The chemical versatility and biological activities of oxadiazole derivatives underline their importance in drug development and the potential for new therapeutic agents. The therapeutic worth of 1,3,4-oxadiazole tailored compounds is highlighted, providing a comprehensive review of current developments in medicinal chemistry (Verma et al., 2019).
Significance in New Drug Development
The significance of 1,3,4-oxadiazole containing compounds in new drug development is well-documented. These compounds serve as bioisosteres of carboxylic acids, carboxamides, and esters, with applications across various pharmacological activities. The oxadiazole core is recognized as a structurally significant subunit in the development of new drug candidates, emphasizing its efficacy and lower toxicity in medicinal agents (Rana, Salahuddin, & Sahu, 2020).
properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN7O2.C2H2O4/c22-16-2-4-17(5-3-16)28-8-10-29(11-9-28)18(30)14-27-12-15(13-27)21-25-20(26-31-21)19-23-6-1-7-24-19;3-1(4)2(5)6/h1-7,15H,8-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVRVLWCSDFSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)
![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)
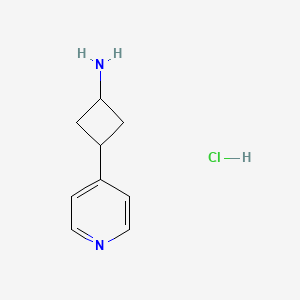
![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)


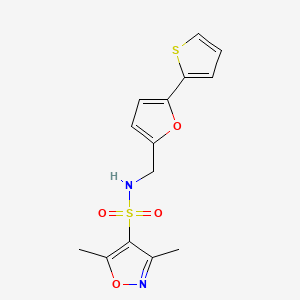
![[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2499180.png)
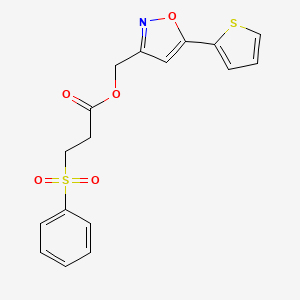
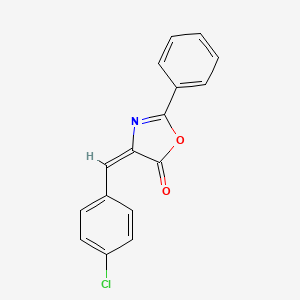


![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)
![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)